2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-methyl-6-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-17-13(19)5-4-12(16-17)14(20)18-8-11(9-18)21-10-3-2-6-15-7-10/h2-7,11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPCLJCDMIKIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Azetidine Group: The azetidine moiety can be introduced via nucleophilic substitution reactions, where an azetidine derivative reacts with a halogenated precursor.
Attachment of the Pyridin-3-yloxy Group: This step involves the etherification of the pyridazinone core with a pyridin-3-ol derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyridazinone Derivatives with Different Heterocyclic Rings
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyridazinone + azetidine | 2-methyl, 3-(pyridin-3-yloxy)azetidine | 324.34 | Enhanced rigidity from azetidine; potential for selective binding |
| 6-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one | Pyridazinone + pyrrolidine | 6-methylpyridazinyl | 351.4 | Pyrrolidine’s larger ring size may increase conformational flexibility compared to azetidine |
| 6-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one | Pyridazinone + azetidine-piperidine hybrid | 4-methoxypiperidine | ~380 (estimated) | Piperidine’s bulkiness may sterically hinder target interactions |
Key Insight :
- Substitution patterns (e.g., methyl vs. methoxy groups) influence solubility and metabolic stability .
Functional Group Comparisons
Impact of Substituents on Bioactivity
Key Insight :
- The pyridin-3-yloxy group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to halogenated or alkylated analogs .
- Azetidine-containing compounds generally exhibit improved metabolic stability over pyrrolidine derivatives due to reduced ring flexibility .
Key Insight :
- The target compound’s synthesis benefits from modular approaches , where azetidine and pyridin-3-yloxy groups are introduced sequentially .
Biological Activity
2-Methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
- IUPAC Name: 2-Methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one
- Molecular Formula: C16H18N4O3
- Molecular Weight: 302.34 g/mol
- CAS Number: 2379988-42-6
Structural Representation
The compound features a pyridazine ring fused with an azetidine and pyridine moiety, contributing to its unique chemical properties.
The biological activity of 2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound may inhibit specific enzymes, modulating biochemical pathways that lead to therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits:
- Anti-inflammatory Activity: It has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.
Case Studies
- Anti-inflammatory Study : A study conducted on murine models demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent.
- Anticancer Research : In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis, particularly in breast and lung cancer cells.
Synthetic Routes
The synthesis of 2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions:
- Formation of Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of Pyridine Group : Nucleophilic substitution reactions are utilized to introduce the pyridine moiety.
- Pyridazine Formation : The final step involves cyclization to form the pyridazine structure.
Reaction Conditions
Optimizing reaction conditions such as temperature, pressure, and the use of catalysts can enhance yield and purity during synthesis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-{3-(pyridin-3-yloxy)methyl}azetidine | Structure | Anti-inflammatory |
| 4-(azetidine-1-carbonyl)-1-Methyl-N-(6-(p-tolyloxy)pyridin-3-yl)-1H-pyrazole | Structure | Anticancer |
The unique combination of functional groups in 2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one distinguishes it from similar compounds, potentially leading to unique therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
